

Benzoyl bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoyl bromide*

Cat. No.: *B1216830*

[Get Quote](#)

An In-depth Technical Guide to Benzoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **benzoyl bromide** (C_6H_5COBr), a key reagent in organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, alongside a thorough examination of its physicochemical characteristics. This document offers detailed experimental protocols for the synthesis of **benzoyl bromide** and its primary application in the benzoylation of alcohols. Furthermore, it elucidates the nucleophilic acyl substitution mechanism central to its reactivity. The guide is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical application insights.

Core Compound Identification

Benzoyl bromide is an acyl bromide featuring a benzene ring. It is a colorless to light orange liquid known for its sharp, irritating odor. It is primarily utilized as a benzoylating agent in organic synthesis, a crucial step in the formation of esters and amides, and for the introduction of the benzoyl protecting group.

Identifier	Value	Reference
CAS Number	618-32-6	
Molecular Formula	C ₇ H ₅ BrO	[1]
Molecular Weight	185.02 g/mol	
Synonyms	Benzenecarbonyl bromide, Benzoic acid bromide	[2]

Physicochemical Properties

Benzoyl bromide's utility as a reagent is defined by its physical and chemical properties. It is a dense liquid that is reactive with water and soluble in many organic solvents. The following table summarizes its key physicochemical data.

Property	Value	Reference
Appearance	Clear, light orange liquid	[1]
Density	1.57 g/mL at 25 °C	
Boiling Point	218-219 °C	[1]
Melting Point	-24 °C	[2]
Flash Point	90 °C (194 °F) - closed cup	[2]
Refractive Index (n ₂₀ /D)	1.589	[1]
Solubility	Reacts with water	[3]

Synthesis and Reactions

Benzoyl bromide is a versatile reagent in organic chemistry, primarily for the introduction of the benzoyl group. This section details its synthesis and a key reaction.

Synthesis of Benzoyl Bromide from Benzoyl Chloride

A common laboratory-scale synthesis of **benzoyl bromide** involves the halide exchange reaction from the more common benzoyl chloride.

- Reagents and Equipment:

- Benzoyl chloride (2 mL)
- Lithium bromide (LiBr) (1.7369 g)
- 25 mL three-neck flask
- Hot plate with magnetic stirring
- PTFE membrane filter (0.45 μ m pore size)
- Nitrogen atmosphere setup

- Procedure:

- In a 25 mL three-neck flask under a nitrogen atmosphere, add 1.7369 g of lithium bromide.
[4]
- To the flask, add 2 mL of benzoyl chloride.[4]
- The flask is placed on a hot plate and heated to 75 °C with continuous stirring for 4 hours.
[4]
- The reaction progress is indicated by a color change from colorless to orange.[4]
- After the reaction is complete, the mixture is cooled to room temperature.[4]
- The resulting mixture is filtered using a PTFE membrane to yield **benzoyl bromide**.[4]

Benzoylation of Alcohols

The benzoylation of alcohols to form benzoate esters is a cornerstone application of **benzoyl bromide**. This reaction is fundamental for installing the benzoyl protecting group, which is stable under a variety of reaction conditions but can be removed when needed.

- Reagents and Equipment:

- Alcohol (1 mmol)
- Benzoyl chloride or **benzoyl bromide** (1 mmol)
- Copper (II) oxide (CuO) (0.1 mol%)
- Stirring apparatus
- Reaction vessel

- Procedure:

- A mixture of the alcohol (1 mmol), **benzoyl bromide** (1 mmol), and a catalytic amount of copper (II) oxide (0.1 mol%) is prepared in a reaction vessel.
- The mixture is stirred at room temperature.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with chloroform (2 x 10 mL).
- The combined organic layers are washed with 10% sodium carbonate solution and then with water.
- The organic layer is dried over sodium sulfate (Na_2SO_4) and concentrated to yield the benzoate ester.

Reaction Mechanism and Workflow

Nucleophilic Acyl Substitution

The reactivity of **benzoyl bromide** is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its function as a benzoylating agent.

- Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of **benzoyl bromide**. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]
- Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the bromide ion, being a good leaving group, is expelled.[5][6]

Caption: Nucleophilic Acyl Substitution Mechanism of **Benzoyl Bromide**.

Applications in Research and Development

Benzoyl bromide's primary utility lies in its role as a potent benzoylating agent. In the context of drug development and complex molecule synthesis, it is instrumental in the protection of hydroxyl and amino groups. The resulting benzoyl esters and amides exhibit enhanced stability across a range of chemical environments, allowing for selective transformations on other parts of a molecule. While benzyl bromide is also used for similar purposes, **benzoyl bromide** offers a different reactivity profile and the resulting benzoyl group has distinct electronic and steric properties.

The benzoyl group is a common motif in many biologically active compounds and natural products. The ability to introduce this group efficiently using reagents like **benzoyl bromide** is therefore of significant interest to medicinal chemists. For example, the synthesis of diosgenin-betulinic acid conjugates, which have shown potential pharmacological effects, involves benzylation as a key step. While the specific example may use benzyl bromide, the underlying principle of protecting hydroxyl groups is directly applicable to the use of **benzoyl bromide**.

Safety and Handling

Benzoyl bromide is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It reacts with water, and contact with moisture should be avoided. Store in a cool, dry place under an inert atmosphere.

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BENZOYL BROMIDE | 618-32-6 [chemicalbook.com]
- 2. BENZOYL BROMIDE [chembk.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. BENZOYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Benzoyl bromide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216830#benzoyl-bromide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com